Welcome to the BenchChem Online Store!
molecular formula C15H10O6 B072000 Luteolin CAS No. 1318-21-4

Luteolin

Cat. No. B072000
M. Wt: 286.24 g/mol
InChI Key: IQPNAANSBPBGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06538021B1

Procedure details

60 g of rutin are suspended in 6 l of demineralized wazer and, at 100° C., firstly 210 ml of 32% strength aqueous sodium hydroxide solution and then 600 g of sodium dithionite are added thereto. The mixture is then refluxed for a further 12 h with stirring, and the suspension is cooled to 5° C., slowly neutralized with 195 ml of fuming hydrochloric acid and stirred for 1 h at 0° C. Customary work-up gives 23.3 g of crude luteolin with a purity of 96.5%. Further purification and drying produces 20.9 g of luteolin with a purity of 99.6%.
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
195 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H]1O[C@@H](OC[C@H]2O[C@@H](O[C:17]3[C:26](=[O:27])[C:25]4[C:24]([OH:28])=[CH:23][C:22]([OH:29])=[CH:21][C:20]=4[O:19][C:18]=3[C:30]3[CH:31]=[CH:32][C:33]([OH:37])=[C:34]([OH:36])[CH:35]=3)[C@H](O)[C@@H](O)[C@@H]2O)[C@H](O)[C@H](O)[C@H]1O.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl>>[CH:31]1[C:30]([C:18]2[O:19][C:20]3[CH:21]=[C:22]([OH:29])[CH:23]=[C:24]([OH:28])[C:25]=3[C:26](=[O:27])[CH:17]=2)=[CH:35][C:34]([OH:36])=[C:33]([OH:37])[CH:32]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC=4C=C(C=C(C4C3=O)O)O)C=5C=CC(=C(C5)O)O)O)O)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
195 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are suspended in 6 l of demineralized wazer and, at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for a further 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
stirred for 1 h at 0° C
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06538021B1

Procedure details

60 g of rutin are suspended in 6 l of demineralized wazer and, at 100° C., firstly 210 ml of 32% strength aqueous sodium hydroxide solution and then 600 g of sodium dithionite are added thereto. The mixture is then refluxed for a further 12 h with stirring, and the suspension is cooled to 5° C., slowly neutralized with 195 ml of fuming hydrochloric acid and stirred for 1 h at 0° C. Customary work-up gives 23.3 g of crude luteolin with a purity of 96.5%. Further purification and drying produces 20.9 g of luteolin with a purity of 99.6%.
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
195 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H]1O[C@@H](OC[C@H]2O[C@@H](O[C:17]3[C:26](=[O:27])[C:25]4[C:24]([OH:28])=[CH:23][C:22]([OH:29])=[CH:21][C:20]=4[O:19][C:18]=3[C:30]3[CH:31]=[CH:32][C:33]([OH:37])=[C:34]([OH:36])[CH:35]=3)[C@H](O)[C@@H](O)[C@@H]2O)[C@H](O)[C@H](O)[C@H]1O.[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].Cl>>[CH:31]1[C:30]([C:18]2[O:19][C:20]3[CH:21]=[C:22]([OH:29])[CH:23]=[C:24]([OH:28])[C:25]=3[C:26](=[O:27])[CH:17]=2)=[CH:35][C:34]([OH:36])=[C:33]([OH:37])[CH:32]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC=4C=C(C=C(C4C3=O)O)O)C=5C=CC(=C(C5)O)O)O)O)O)O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
600 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
195 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are suspended in 6 l of demineralized wazer and, at 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then refluxed for a further 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
stirred for 1 h at 0° C
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1C2=CC(=O)C=3C(=CC(=CC3O2)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.